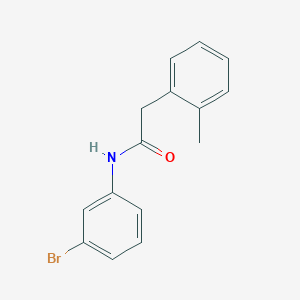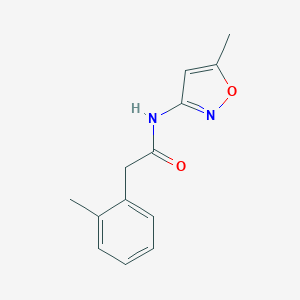![molecular formula C13H18N2O2 B240067 N-[2-methyl-5-(propionylamino)phenyl]propanamide](/img/structure/B240067.png)
N-[2-methyl-5-(propionylamino)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-5-(propionylamino)phenyl]propanamide, commonly known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA is a member of the amide class of compounds and is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid.
Scientific Research Applications
MPAA has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. MPAA has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, MPAA has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Mechanism of Action
The exact mechanism of action of MPAA is not fully understood. However, it is believed to exert its effects through inhibition of the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators. MPAA has been shown to selectively inhibit COX-2, which is the isoform involved in inflammation. This selective inhibition of COX-2 is believed to be responsible for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
MPAA has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. MPAA has also been shown to decrease the expression of inflammatory genes. Additionally, MPAA has been shown to increase the production of antioxidants and decrease oxidative stress.
Advantages and Limitations for Lab Experiments
MPAA has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its structure and purity. Additionally, MPAA has been extensively studied, and its effects are well characterized. However, MPAA also has some limitations. It is a relatively new compound, and its long-term effects are not well understood. Additionally, the mechanism of action of MPAA is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on MPAA. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of MPAA in different types of cancer and to elucidate its mechanism of action. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine the optimal dose and duration of treatment and to investigate its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the long-term effects of MPAA and its potential for use in humans.
Synthesis Methods
The synthesis of MPAA involves the reaction of mefenamic acid with propionyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-methyl-5-aminophenylpropanoic acid to yield MPAA. This method has been optimized to achieve high yields and purity of the final product.
properties
Product Name |
N-[2-methyl-5-(propionylamino)phenyl]propanamide |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-[4-methyl-3-(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-12(16)14-10-7-6-9(3)11(8-10)15-13(17)5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
DIDYEHWDLGMFQN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)CC |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)



![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)

![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)




![Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)